
zinc;2,2,6,6-tetramethylheptane-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2,2,6,6-tetramethylheptane-3,5-dione typically involves the reaction of zinc salts with 2,2,6,6-tetramethylheptane-3,5-dione. One common method includes dissolving zinc acetate in a suitable solvent and then adding 2,2,6,6-tetramethylheptane-3,5-dione under controlled conditions. The reaction mixture is then stirred and heated to facilitate the formation of the complex .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but often involves more efficient and scalable techniques. Continuous flow reactors and automated systems are employed to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Zinc;2,2,6,6-tetramethylheptane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.
Reduction: Reduction reactions can convert the zinc complex into lower oxidation states or even elemental zinc.
Substitution: Ligand substitution reactions are common, where the 2,2,6,6-tetramethylheptane-3,5-dione ligands can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a variety of zinc complexes with different ligands .
Applications De Recherche Scientifique
Zinc;2,2,6,6-tetramethylheptane-3,5-dione has numerous applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other zinc complexes and as a catalyst in organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of thin films and coatings, particularly in the semiconductor industry.
Mécanisme D'action
The mechanism by which zinc;2,2,6,6-tetramethylheptane-3,5-dione exerts its effects involves the coordination of zinc with the 2,2,6,6-tetramethylheptane-3,5-dione ligands. This coordination stabilizes the zinc ion and facilitates its participation in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper;2,2,6,6-tetramethylheptane-3,5-dione: Similar in structure but with copper instead of zinc.
Nickel;2,2,6,6-tetramethylheptane-3,5-dione: Another analogous compound with nickel.
Iron;2,2,6,6-tetramethylheptane-3,5-dione: Iron-based complex with similar ligands.
Uniqueness
Zinc;2,2,6,6-tetramethylheptane-3,5-dione is unique due to its specific coordination chemistry, which imparts distinct stability and reactivity compared to its copper, nickel, and iron counterparts. This uniqueness makes it particularly valuable in applications requiring stable zinc complexes .
Propriétés
Formule moléculaire |
C22H38O4Zn |
|---|---|
Poids moléculaire |
431.9 g/mol |
Nom IUPAC |
zinc;2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/2C11H19O2.Zn/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7H,1-6H3;/q2*-1;+2 |
Clé InChI |
PHGHHHRCOSRXEH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


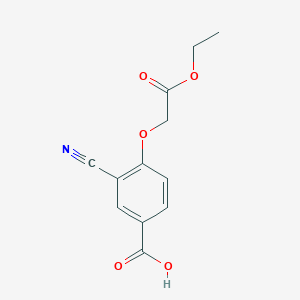
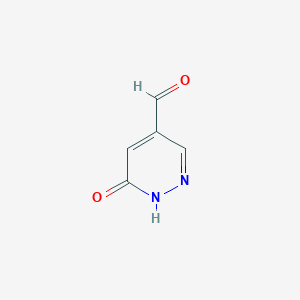
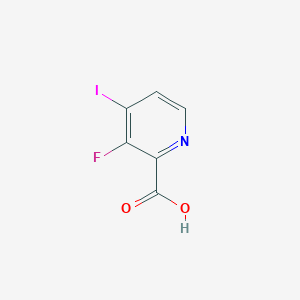

![7-[(2-Methylphenyl)methyl]-11-(2-phenylethyl)-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one;2,2,2-trifluoroacetic acid](/img/structure/B13141366.png)
![[3,4'-Bipyridin]-5-amine, N-(3-bromophenyl)-](/img/structure/B13141369.png)
![6-Chloro-[3,4'-bipyridine]-4-carbaldehyde](/img/structure/B13141370.png)

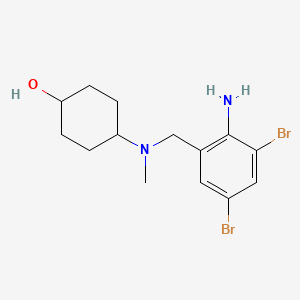
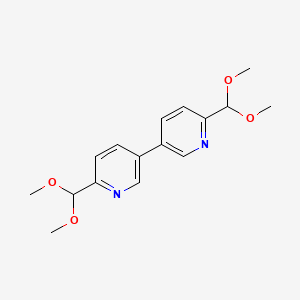
![Pyrazolo[1,5-a]-1,3,5-triazin-4-amine,8-(6-methoxy-2-methyl-3-pyridinyl)-2,7-dimethyl-N-[(1S)-1-methylpropyl]-](/img/structure/B13141388.png)
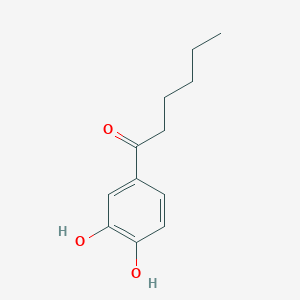
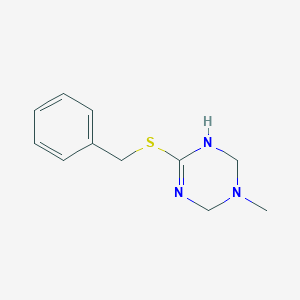
![[(1R,3S)-3-[(9-phenylfluoren-9-yl)amino]cyclopentyl]methanol](/img/structure/B13141413.png)
